![molecular formula C23H26ClN7O2 B2578725 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide CAS No. 1172896-98-8](/img/structure/B2578725.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-propylpentanamide group . It’s part of a class of compounds known as pyrazolopyrimidines, which have been studied for their potential biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar pyrazolopyrimidine compounds typically involves several steps, including the formation of the pyrazolopyrimidine core, followed by various substitutions at different positions on the ring . The exact synthesis process for this specific compound isn’t detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-6-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-propylpentanamide group . These groups are likely to influence the compound’s physical and chemical properties, as well as its interactions with other molecules.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Pyrazolines have been studied for their antibacterial properties. Reports suggest that derivatives of pyrazolines exhibit inhibitory effects against various bacterial strains . Further research could explore the specific antibacterial mechanisms of this compound.
Antifungal Potential
Pyrazolines have also demonstrated antifungal activity. Investigating the efficacy of our compound against fungal pathogens could provide valuable insights for drug development .
Antiparasitic Properties
Given the importance of finding effective treatments for parasitic diseases, evaluating the antiparasitic potential of this compound is warranted. Pyrazolines have shown promise in this area .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Pyrazolines have been investigated for their anti-inflammatory properties. Understanding how our compound modulates inflammatory pathways could lead to therapeutic applications .
Antioxidant Activity
Oxidative stress contributes to cellular damage and disease progression. Pyrazolines, including our compound, have been associated with antioxidant effects. Investigating its ability to scavenge free radicals and protect cells from oxidative damage would be valuable .
Neurotoxicity and Acetylcholinesterase Inhibition
Our compound’s impact on neurotoxicity and acetylcholinesterase (AchE) activity is intriguing. AchE is essential for normal nerve function, and its inhibition can lead to behavioral changes and impaired movement. Studying the effects of our compound on AchE and its potential neurotoxicity could provide valuable insights .
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its biological activity, optimization of its synthesis process, and investigation of its mechanism of action . Additionally, its physical and chemical properties could be studied in more detail to better understand its behavior and potential applications.
Eigenschaften
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN7O2/c1-4-7-15(8-5-2)21(32)26-19-11-14(3)29-31(19)23-27-20-18(22(33)28-23)13-25-30(20)17-10-6-9-16(24)12-17/h6,9-13,15H,4-5,7-8H2,1-3H3,(H,26,32)(H,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBZCYHLHZKLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

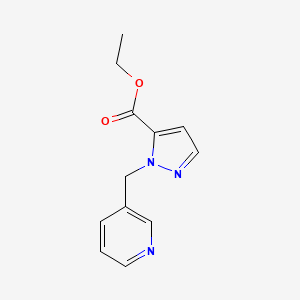
![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2578643.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane](/img/structure/B2578645.png)
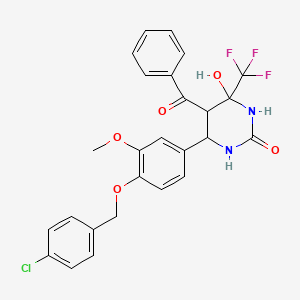

![N-benzyl-2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B2578656.png)
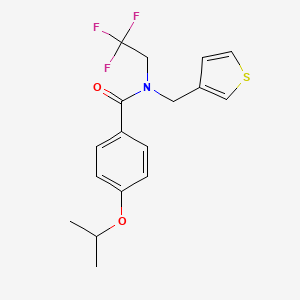
![2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2578660.png)
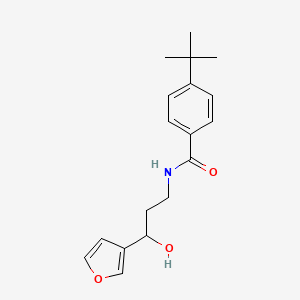
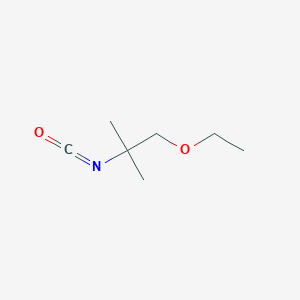
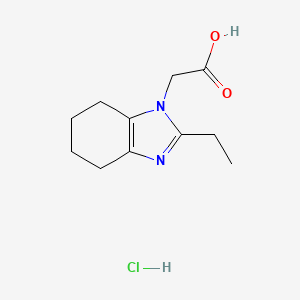
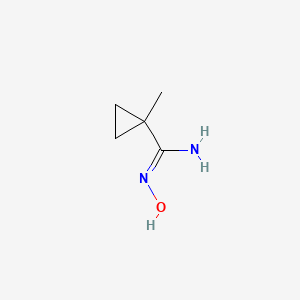
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2578665.png)